L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine
CAS No.: 821772-92-3
Cat. No.: VC16837079
Molecular Formula: C24H44N6O7
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 821772-92-3 |
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Molecular Formula | C24H44N6O7 |
Molecular Weight | 528.6 g/mol |
IUPAC Name | (2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1 |
Standard InChI Key | AWCXDCPKDMWILC-QSMSVPEVSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Sequence Analysis
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is characterized by the linear sequence Leu-Pro-Lys-Thr-Ala (LPKTA). Each residue contributes distinct physicochemical properties:
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Leucine (Leu): A branched-chain hydrophobic amino acid that stabilizes protein cores through van der Waals interactions.
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Proline (Pro): A cyclic imino acid that introduces structural rigidity via its pyrrolidine ring, often disrupting α-helix and β-sheet formations.
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Lysine (Lys): A positively charged, hydrophilic residue with a primary amine side chain, enabling hydrogen bonding and electrostatic interactions.
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Threonine (Thr): A polar amino acid with a hydroxyl group, participating in glycosylation and phosphorylation events.
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Alanine (Ala): A small, nonpolar residue that enhances conformational flexibility.
The peptide’s molecular formula () and weight (528.6 g/mol) were computationally validated using PubChem’s cheminformatics tools . Its IUPAC name, L-leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine, reflects the absolute configuration (L-form) of each amino acid, critical for stereospecific interactions .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 528.6 g/mol |
Sequence | Leu-Pro-Lys-Thr-Ala (LPKTA) |
Isoelectric Point (pI) | ~9.5 (estimated) |
Charge at pH 7 | +1 (lysine’s ε-amino group) |
Structural Conformation and Stability
The peptide’s secondary structure is influenced by proline’s conformational constraints. Nuclear magnetic resonance (NMR) studies of analogous peptides reveal that proline residues induce cis-trans isomerization, creating kinks that limit α-helix formation . Molecular dynamics simulations suggest that LPKTA adopts a semi-flexible conformation in aqueous solutions, with lysine and threonine residues stabilizing solubility through hydrogen bonding .
Synthesis and Production
Challenges in Synthesis
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Proline-induced steric hindrance: Proline’s cyclic structure complicates coupling reactions, requiring extended activation times.
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Lysine side-chain protection: The ε-amino group of lysine must be protected (e.g., with tert-butoxycarbonyl) to avoid branching .
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Cleavage efficiency: Acidolytic cleavage (e.g., using trifluoroacetic acid) must preserve acid-labile residues like threonine.
Biological Activities and Mechanistic Insights
Antimicrobial Peptide (AMP) Hypotheses
Lysine-rich peptides often exhibit antimicrobial properties by disrupting bacterial membranes. LPKTA’s +1 charge at physiological pH may enable electrostatic interactions with negatively charged phospholipids in microbial membranes, though experimental validation is needed .
Table 2: Comparison with Known Antimicrobial Peptides
Peptide | Sequence | Charge (pH 7) | Target Microbes |
---|---|---|---|
LPKTA | Leu-Pro-Lys-Thr-Ala | +1 | Hypothetical |
Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | +4 | Gram-negative bacteria |
LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | +6 | Broad-spectrum |
Research Applications and Future Directions
Biochemical Probes
LPKTA could serve as a custom peptide substrate for:
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Enzyme kinetics assays: Testing the activity of proline-specific peptidases.
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Drug discovery screens: Identifying inhibitors of lysine-modifying enzymes (e.g., acetyltransferases).
Drug Delivery Systems
The peptide’s amphipathic nature might enable its use in nanoparticle functionalization, enhancing cellular uptake through receptor-mediated endocytosis .
Unexplored Avenues
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Structural biology: Crystallization trials to resolve 3D conformations.
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In vivo toxicity studies: Assessing pharmacokinetics in model organisms.
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